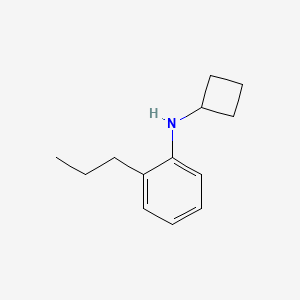

N-cyclobutyl-2-propylaniline

Description

Significance of Arylamine and Cycloalkylamine Derivatives in Chemical Research

Arylamine and cycloalkylamine derivatives are fundamental structural motifs in the landscape of chemical research and industry. Arylamines, which feature an amino group attached to an aromatic ring, are ubiquitous skeletons in pharmaceuticals, agrochemicals, dyes, and functional materials. researchgate.netnankai.edu.cnrsc.org The development of efficient methods for constructing carbon-nitrogen (C-N) bonds to form these structures, such as the Buchwald-Hartwig amination, has been a major focus in organic synthesis. researchgate.net These compounds are crucial building blocks, and their synthesis and functionalization are central to medicinal chemistry and materials science. researchgate.nethilarispublisher.com For instance, arylamine derivatives of phenothiazine (B1677639) have been investigated for their unique physicochemical properties and applications as antibacterial agents and in electrochemical sensors. mdpi.com

Similarly, cycloalkylamines, which contain an amine substituent on a cycloalkane ring, are of significant interest, particularly in drug design. researchgate.net The incorporation of cycloalkyl groups can influence a molecule's pharmacokinetic properties. researchgate.netrsc.org Research into cycloalkylamines involves understanding their basicity, conformational effects, and metabolic pathways. researchgate.netrsc.org The norepinephrine (B1679862) transporter (NET), a key target for treating disorders like depression and ADHD, is often targeted by inhibitors featuring N,2-substituted cycloalkylamine scaffolds, highlighting the therapeutic relevance of this class of compounds. nih.govnih.gov The study of these derivatives provides valuable insights into structure-activity relationships, guiding the design of new therapeutic agents. nih.gov

Overview of Key Structural Features and Their Chemical Implications in N-cyclobutyl-2-propylaniline

This compound is an organic compound characterized by a specific arrangement of functional groups that dictate its chemical behavior. Its molecular structure consists of an aniline (B41778) ring substituted at the nitrogen atom with a cyclobutyl group and at the ortho (position 2) of the aromatic ring with a propyl group.

Key Structural Features of this compound

| Feature | Description |

|---|---|

| Arylamine Core | An aniline (aminobenzene) ring, which is an electron-rich aromatic system. |

| N-Cyclobutyl Group | A four-membered cycloalkane ring attached to the nitrogen atom of the amine. |

| 2-Propyl Group | A three-carbon alkyl chain (CH₂CH₂CH₃) substituted at the ortho position of the aniline ring. |

The N-cyclobutyl group introduces distinct steric and electronic effects. The cyclobutyl ring is known for its ring strain, which is less severe than cyclopropane (B1198618) but still significant compared to larger rings like cyclohexane. rsc.org This strain can influence the reactivity of the adjacent amine. In the context of N-aryl cyclobutylamines, this structural feature has been exploited in synthetic chemistry. For example, the strained ring can undergo ring-opening reactions under specific conditions, such as visible-light photoredox catalysis, making these compounds valuable synthons for constructing more complex molecular architectures like functionalized cyclohexylamines. researchgate.netrsc.orgrsc.org The presence of the cyclobutyl group on the nitrogen atom also affects the basicity and nucleophilicity of the amine compared to acyclic alkyl substituents. rsc.org

Scope and Research Directions for this compound and Related Analogues

The research landscape for this compound and its analogues is primarily situated within synthetic organic chemistry and medicinal chemistry. A significant area of investigation involves leveraging the unique reactivity of the N-cyclobutyl aniline moiety.

Current research has demonstrated the utility of N-aryl cyclobutylamines in photocatalyzed cycloaddition reactions. researchgate.netrsc.org These reactions, initiated by visible light, can proceed through pathways like a [4+2] annulation, where the cyclobutylamine (B51885) acts as a four-carbon synthon. researchgate.netrsc.org This methodology allows for the stereoselective synthesis of complex, functionalized cyclohexylamine (B46788) derivatives, which are important scaffolds in medicinal chemistry. rsc.orgrsc.org Future research will likely focus on expanding the scope of these photochemical transformations, exploring different reaction partners, and applying these methods to the synthesis of biologically active target molecules.

In the context of medicinal chemistry, this compound serves as a potential intermediate or building block for more complex pharmaceutical compounds. Patents have described the use of N-cycloalkylanilines, including N-cyclobutyl derivatives, in the synthesis of various compounds, such as oxindoles and metalloenzyme inhibitors. google.comgoogle.com Analogues like 1-(2-cyclopropylphenyl)piperazine (B8338271) and 1-(2-n-propylphenyl)piperazine have been synthesized as intermediates for α1-adrenergic receptor antagonists. google.com This suggests that this compound could be a valuable precursor for creating libraries of compounds for screening against various biological targets. The structural similarity to known bioactive molecules makes it and its derivatives interesting candidates for drug discovery programs.

Further research may also explore the direct biological activities of this compound and its close analogues. By modifying the substitution pattern on the aniline ring or altering the cycloalkyl group, researchers can systematically investigate structure-activity relationships to develop novel compounds with specific therapeutic properties.

Compound Information

Table of Physicochemical Properties Below is a table summarizing key physicochemical properties for this compound and its parent aniline.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1248474-92-1 | C₁₃H₁₉N | 189.30 |

| 2-Propylaniline (B158001) | 1821-39-2 | C₉H₁₃N | 135.21 |

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N-cyclobutyl-2-propylaniline |

InChI |

InChI=1S/C13H19N/c1-2-6-11-7-3-4-10-13(11)14-12-8-5-9-12/h3-4,7,10,12,14H,2,5-6,8-9H2,1H3 |

InChI Key |

NABVCEJZPOXBCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=CC=C1NC2CCC2 |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclobutyl 2 Propylaniline and Structural Analogues

Strategies for Constructing the N-Cyclobutyl Moiety

The formation of the four-membered cyclobutane (B1203170) ring is a significant challenge in organic synthesis due to its inherent ring strain. baranlab.org However, several reliable methods have been developed to construct this motif.

The most direct and widely employed method for constructing cyclobutane rings is the [2+2] cycloaddition reaction. nih.govacs.org This reaction involves the joining of two alkene components to form the four-carbon ring. acs.org

Photochemical [2+2] Cycloaddition: This is a common approach where two olefin units are reacted under ultraviolet (UV) or visible light. acs.orgorganic-chemistry.org One of the olefins is excited to a triplet state, which then adds to the second olefin in a stepwise fashion through a 1,4-diradical intermediate to form the cyclobutane ring. baranlab.org The first described [2+2] photocycloaddition was the dimerization of thymoquinone upon exposure to sunlight. acs.org

Thermal [2+2] Cycloaddition: While photochemically induced cycloadditions are allowed by orbital symmetry considerations, thermal cycloadditions are generally forbidden and less selective. acs.org However, thermal methods are effective for certain classes of molecules, such as fluorinated alkenes. For example, tetrafluoroethylene readily dimerizes under thermal conditions to form octafluorocyclobutane. organicreactions.org

Transition-Metal-Catalyzed [2+2] Cycloaddition: Various transition metals can catalyze [2+2] cycloaddition reactions, often providing higher selectivity and milder reaction conditions compared to thermal methods. baranlab.org

These cycloaddition strategies are versatile and have been used to synthesize a wide array of structurally diverse cyclobutane-containing scaffolds. nih.gov

An alternative to building the cyclobutane ring from scratch is to start with a pre-existing cyclobutane-containing molecule and modify it as needed. This approach leverages commercially available or easily synthesized cyclobutane derivatives.

Functionalization of Cyclobutanone (B123998): Cyclobutanone is a versatile precursor where the ketone functionality can be used for various transformations, including Grignard reactions to install substituents or reduction to cyclobutanol.

Ring Opening of Propellanes: [1.1.1]Propellane can serve as a precursor to cyclobutane structures through copper-catalyzed ring-opening reactions. organic-chemistry.org

Dehalogenation of 1,4-Dihalobutanes: A classical method for forming the cyclobutane ring involves the intramolecular cyclization of 1,4-dihalobutanes using a reducing metal. wikipedia.org

These derivatization strategies are fundamental for creating functionalized cyclobutanes that can then be attached to other molecular scaffolds. acs.org

Functionalization of the Propyl Aniline (B41778) Core

The synthesis of N-cyclobutyl-2-propylaniline requires specific functionalization of an aniline derivative. This involves both the introduction of the propyl group onto the aromatic ring and the alkylation of the amino group.

Amine alkylation is a fundamental reaction in organic chemistry where an alkyl group is added to a nitrogen atom. wikipedia.org For aromatic amines like aniline, this reaction can occur at the nitrogen atom (N-alkylation) or on the aromatic ring (C-alkylation). A significant challenge in the N-alkylation of primary or secondary amines is the potential for overalkylation. masterorganicchemistry.com The product amine is often more nucleophilic than the starting amine, leading to subsequent reactions that can yield a mixture of secondary, tertiary, and even quaternary ammonium salts. wikipedia.orgmasterorganicchemistry.com

To form the target molecule, the nitrogen of 2-propylaniline (B158001) must be alkylated with a cyclobutyl group. Several methods can achieve this transformation with varying degrees of selectivity and efficiency.

Direct Alkylation with Alkyl Halides: This classic method involves reacting the primary aromatic amine with a cyclobutyl halide (e.g., cyclobutyl bromide). The reaction is a nucleophilic aliphatic substitution where the amine's lone pair attacks the alkyl halide. wikipedia.org To avoid overalkylation, reaction conditions must be carefully controlled.

Reductive Amination: A highly effective method for selective N-alkylation involves the reaction of the amine with a ketone or aldehyde, in this case, cyclobutanone. This forms an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine. This approach avoids the issue of overalkylation common with alkyl halides.

"Borrowing Hydrogen" or "Hydrogen Autotransfer": This modern, atom-efficient strategy uses an alcohol (cyclobutanol) as the alkylating agent in the presence of a metal catalyst, often based on Ruthenium or Iridium. nih.gov The catalyst temporarily dehydrogenates the alcohol to form a carbonyl compound (cyclobutanone) in situ, which then undergoes reductive amination with the amine. The hydrogen is then transferred back to the intermediate imine, regenerating the catalyst and producing water as the only byproduct. nih.gov

| Method | Alkylating Agent | Catalyst/Reagent | Byproduct | Selectivity |

| Direct Alkylation | Cyclobutyl Halide | Base (optional) | Halide Salt | Low (risk of overalkylation) |

| Reductive Amination | Cyclobutanone | Reducing Agent (e.g., NaBH₃CN) | Water | High |

| Borrowing Hydrogen | Cyclobutanol | Ru or Ir complex | Water | High |

Introducing an alkyl group, such as propyl, onto an aniline ring requires careful consideration of the directing effects of the amino group.

The direct Friedel-Crafts alkylation of aniline is generally unsuccessful. The amino group (-NH₂) is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This forms a strongly deactivating -NH₃⁺ group, which prevents the desired electrophilic aromatic substitution. chemistrysteps.com

A more effective, multi-step approach is typically employed:

Protection of the Amino Group: The reactivity of the amino group is attenuated by converting it into an amide, for example, by reacting aniline with acetyl chloride to form acetanilide. chemistrysteps.com This makes the nitrogen less basic while the acetyl group remains an ortho, para-director.

Friedel-Crafts Acylation: The protected aniline undergoes Friedel-Crafts acylation with an appropriate acyl halide or anhydride (e.g., propanoyl chloride) in the presence of a Lewis acid. This introduces a propanoyl group onto the ring, primarily at the para position, with some ortho substitution.

Reduction of the Carbonyl Group: The resulting ketone is then reduced to the desired propyl group. Common reduction methods include the Clemmensen (using zinc-mercury amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reductions.

Deprotection of the Amino Group: Finally, the protecting acetyl group is removed by hydrolysis under acidic or basic conditions to regenerate the free amino group, yielding the desired 2-propylaniline or 4-propylaniline. chemistrysteps.com

| Step | Reaction | Reagents | Purpose |

| 1 | Amide Formation (Protection) | Acetyl Chloride | Reduce reactivity of -NH₂ and prevent catalyst poisoning. |

| 2 | Friedel-Crafts Acylation | Propanoyl Chloride, AlCl₃ | Introduce the acyl group to the aromatic ring. |

| 3 | Carbonyl Reduction | Zn(Hg), HCl (Clemmensen) | Convert the ketone to an alkyl (propyl) group. |

| 4 | Amide Hydrolysis (Deprotection) | H₃O⁺ or OH⁻ | Restore the primary amino group. |

Formation of Arylamine Linkages

The crucial step in the synthesis of this compound is the formation of the bond between the nitrogen atom and the aromatic ring. Several robust methods are available for forging such C-N bonds, with palladium-catalyzed cross-coupling and reductive amination being among the most prevalent.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds using amines and aryl halides. wikipedia.orglibretexts.org This reaction is known for its broad substrate scope and functional group tolerance. libretexts.org The synthesis of this compound via this method would typically involve the coupling of 2-propylaniline with a cyclobutyl halide or sulfonate, or alternatively, the reaction of cyclobutylamine (B51885) with an aryl halide such as 1-bromo-2-propylbenzene. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the catalyst. youtube.com The choice of phosphine ligand is critical to the success of the reaction, with bulky, electron-rich ligands often employed to promote the reductive elimination step and prevent side reactions like beta-hydride elimination. youtube.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| 1-Bromo-2-propylbenzene | Cyclobutylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 |

| 1-Chloro-2-propylbenzene | Cyclobutylamine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 |

Another widely used method is reductive amination. This reaction forms the C-N bond by reacting a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. acsgcipr.org For the synthesis of this compound, this would involve the condensation of 2-propylaniline with cyclobutanone, followed by reduction. A variety of reducing agents can be employed, from catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd/C) to hydride reagents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). acsgcipr.org Amine-borane complexes, like 2-picoline borane, are also effective and offer good stability. acsgcipr.org

Table 2: Reagents for Reductive Amination of 2-Propylaniline with Cyclobutanone

| Reducing Agent | Solvent | Additive | Key Features |

|---|---|---|---|

| Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE) | Acetic Acid | Mild, selective, tolerates a wide range of functional groups. |

| H₂ / Pd/C | Methanol or Ethanol | None | "Green" conditions, but may reduce other functional groups. |

| 2-Picoline Borane | Tetrahydrofuran (THF) | None | Stable and easy to handle on a larger scale. acsgcipr.org |

Convergent and Divergent Synthetic Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. nih.gov While a specific MCR for this compound is not prominently reported, the principles of MCR design can be applied to construct similar scaffolds. For instance, reactions like the Groebke-Blackburn-Bienaymé reaction can produce highly substituted heterocycles, and analogous strategies could be envisioned. nih.gov A hypothetical MCR could involve the reaction of an ortho-alkylaniline, an aldehyde, an isocyanide, and a fourth component that introduces the cyclobutyl motif, potentially leading to a rapid assembly of the core structure or a close precursor. L-proline has been shown to be an effective catalyst in MCRs for synthesizing various nitrogen-containing heterocyclic systems. rsc.org

Stereochemical Control in this compound Synthesis

While this compound itself is achiral, its structural analogues bearing substituents on the aniline or cyclobutyl ring can possess stereocenters. The control of stereochemistry is paramount in the synthesis of such chiral molecules, particularly for pharmaceutical applications.

Diastereoselectivity becomes relevant when synthesizing analogues with multiple stereocenters. For instance, if a substituted cyclobutanone is used in a reductive amination, the facial selectivity of the hydride attack on the intermediate iminium ion will determine the diastereomeric ratio of the product. Furthermore, methods for the diastereoselective synthesis of substituted cyclobutanes, such as Michael additions onto cyclobutenes, can provide stereochemically defined building blocks. nih.govresearchgate.net These pre-functionalized cyclobutylamines or cyclobutanones can then be incorporated into the final molecule, preserving the desired stereochemical arrangement. For example, the reaction of N-heterocycles with bromocyclobutanes can proceed with high diastereoselectivity, offering a route to substituted aminocyclobutane esters and amides. nih.gov

The synthesis of enantiomerically pure analogues of this compound would require an asymmetric synthetic strategy. Chiral cyclobutane motifs are found in numerous biologically active molecules. nih.govchemistryviews.org Enantioselective methods to access these structures often rely on asymmetric catalysis. One powerful approach is the [2+2] photocycloaddition of alkenes, which can be rendered enantioselective using chiral photosensitizers or catalysts. chemistryviews.org Another strategy involves the asymmetric Michael addition to cyclobutene derivatives. For example, the addition of thiols to cyclobutenes can be catalyzed by chiral bifunctional acid-base catalysts, such as those derived from cinchona alkaloids, to yield thio-substituted cyclobutanes with high enantioselectivity. rsc.org A similar approach using nitrogen nucleophiles could provide a pathway to chiral N-substituted cyclobutylaniline precursors.

Catalytic Approaches in this compound Synthesis

Catalytic methods provide efficient pathways for the synthesis of N-substituted anilines. The following sections detail specific catalytic strategies that can be employed for the synthesis of this compound and related compounds.

Transition metal catalysis is a powerful tool for the formation of C-N bonds, enabling the N-alkylation of anilines. rsc.org Iridium and ruthenium complexes, in particular, have shown significant activity in the N-alkylation of amines with alcohols through the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govbath.ac.uk This process involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst, followed by condensation with the amine to form an imine, which is then reduced in situ by the metal hydride species. nih.gov

Iridium-catalyzed reactions, for instance, using cyclometalated iridium complexes, have demonstrated high activity and selectivity for the N-alkylation of a broad range of amines with alcohols in aqueous media. nih.gov This method is environmentally friendly and can be performed on a gram scale. nih.gov While a direct synthesis of this compound using this method has not been explicitly reported, the reaction of 2-propylaniline with cyclobutanol in the presence of an appropriate iridium catalyst presents a viable synthetic route.

Below is a table summarizing the results of iridium-catalyzed N-alkylation for various aniline and alcohol substrates, which could be analogous to the synthesis of this compound.

| Entry | Aniline Derivative | Alcohol | Catalyst | Yield (%) | Reference |

| 1 | Aniline | Benzyl alcohol | [CpIrI2]2 | >98 | bath.ac.uk |

| 2 | 4-Methylaniline | Benzyl alcohol | Cyclometalated Ir Complex | 95 | nih.gov |

| 3 | Aniline | 1-Phenylethanol | [CpIrI2]2 | 93 | bath.ac.uk |

| 4 | 2-Methylaniline | Benzyl alcohol | Cyclometalated Ir Complex | 92 | nih.gov |

This table presents data from analogous reactions and not the direct synthesis of this compound.

Visible-light photoredox catalysis has emerged as a mild and efficient method for the construction of complex organic molecules. uark.edu In the context of N-cyclobutylanilines, photoredox catalysis enables unique transformations such as [4+2] annulation reactions with alkynes. uark.edu This process involves the single-electron oxidation of the N-cyclobutylaniline to its radical cation, which then undergoes C-C bond cleavage of the cyclobutyl ring to form a distonic radical cation. This intermediate can be trapped by a π-bond, such as an alkyne, to form a six-membered ring. uark.edu

Another relevant application of photoredox catalysis is the direct α-C–H cyclobutylation of aniline derivatives. nih.gov This method utilizes an iridium photoredox catalyst to generate an aminoalkyl radical from the aniline derivative, which then adds to a strained bicyclobutane derivative to yield the α-cyclobutyl N-alkylaniline product. nih.gov This approach could potentially be adapted for the synthesis of this compound by using an appropriate N-substituted 2-propylaniline derivative.

The following table illustrates the scope of photoredox-catalyzed radical α-C–H cyclobutylation of various aniline derivatives.

| Entry | Aniline Derivative | Bicyclobutane Reagent | Catalyst | Yield (%) | Reference |

| 1 | N-Phenylpyrrolidine | BCB-SO2Ph | [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 | 83 | nih.gov |

| 2 | N-(4-Methoxyphenyl)pyrrolidine | BCB-SO2Ph | [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 | 75 | nih.gov |

| 3 | N-(4-Fluorophenyl)pyrrolidine | BCB-SO2Ph | [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 | 79 | nih.gov |

| 4 | N,N-Dimethyl-4-fluoroaniline | BCB-SO2Ph | [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 | 65 | nih.gov |

This table presents data from analogous reactions and not the direct synthesis of this compound.

Lewis acid catalysis can be employed in the synthesis of N-substituted anilines through various pathways, including reductive amination. A plausible route for the synthesis of this compound involves the reductive amination of cyclobutanone with 2-propylaniline. This reaction can be promoted by a Lewis acid, such as scandium triflate (Sc(OTf)3) or zinc perchlorate (Zn(ClO4)2), in the presence of a reducing agent like triethylsilane (Et3SiH). nih.govnih.gov The Lewis acid activates the carbonyl group of cyclobutanone, facilitating the formation of an iminium ion intermediate upon reaction with 2-propylaniline, which is then reduced to the final product.

While specific examples for the synthesis of this compound using this method are not detailed in the literature, the general applicability of Lewis acid-catalyzed reductive amination is well-established for a wide range of amines and carbonyl compounds. nih.gov

The table below shows examples of Lewis acid-catalyzed reductive amination of various ketones and amines.

| Entry | Ketone | Amine | Lewis Acid | Reducing Agent | Yield (%) | Reference |

| 1 | Cyclohexanone | Aniline | Zn(ClO4)2·6H2O | InCl3/Et3SiH | 95 | nih.gov |

| 2 | Acetophenone | Benzylamine | Zn(ClO4)2·6H2O | InCl3/Et3SiH | 92 | nih.gov |

| 3 | 4-Methoxyacetophenone | Aniline | Zn(ClO4)2·6H2O | InCl3/Et3SiH | 94 | nih.gov |

| 4 | Propiophenone | 4-Methoxyaniline | Zn(ClO4)2·6H2O | InCl3/Et3SiH | 93 | nih.gov |

This table presents data from analogous reactions and not the direct synthesis of this compound.

Organocatalysis offers a metal-free alternative for C-N bond formation. N-Heterocyclic carbenes (NHCs) have been utilized as effective organocatalysts in conjunction with transition metals for the N-alkylation of anilines. For instance, nitrile-substituted NHC-Ir(III) and NHC-Ru(II) complexes have been successfully employed for the N-alkylation of aniline derivatives with alcohols. nih.govresearchgate.net These reactions proceed under solvent-free conditions and demonstrate good functional group tolerance. nih.gov The synthesis of this compound could be envisioned through the reaction of 2-propylaniline with cyclobutanol using such an NHC-metal complex.

The development of asymmetric organocatalytic methods for the synthesis of chiral amines is also an active area of research, highlighting the versatility of this approach.

The following table provides examples of NHC-Iridium catalyzed N-alkylation of substituted anilines with benzyl alcohol.

| Entry | Aniline Derivative | Catalyst | Yield (%) | Reference |

| 1 | 4-Methoxyaniline | Nitrile-substituted NHC-Ir(III) | 98 | nih.gov |

| 2 | 4-Chloroaniline | Nitrile-substituted NHC-Ir(III) | 95 | nih.gov |

| 3 | 2-Methylaniline | Nitrile-substituted NHC-Ir(III) | 92 | nih.gov |

| 4 | 3-Methoxyaniline | Nitrile-substituted NHC-Ir(III) | 96 | nih.gov |

This table presents data from analogous reactions and not the direct synthesis of this compound.

Reaction Mechanisms and Chemical Transformations Involving N Cyclobutyl 2 Propylaniline and Derivatives

Exploration of Cycloaddition Pathways

Cycloaddition reactions involving N-aryl cyclobutylamines, such as N-cyclobutyl-2-propylaniline, serve as powerful methods for the synthesis of nitrogen-containing cyclic compounds. These transformations can proceed through distinct mechanistic pathways, including photoactivated formal [3+2] and [4+2] cycloadditions, as well as mechanisms mediated by electron donor-acceptor (EDA) complexes.

A notable transformation of N-aryl cyclobutylamines is their participation in formal [3+2] cycloaddition reactions. This process is particularly effective when N-aryl cyclopropylamines are used in conjunction with α,β-unsaturated carbonyl systems. The underlying mechanism is understood to be guided by the photochemical activity of an electron donor-acceptor (EDA) complex. While the primary focus of this specific cycloaddition is on cyclopropylamines, the principles of EDA complex formation and subsequent photochemical activation are relevant to understanding the broader reactivity of N-aryl cycloalkylanilines.

The formal [4+2] cycloaddition of N-aryl cyclobutylamines with olefins can be achieved through visible-light photoredox catalysis. This methodology allows for the synthesis of 2-functionalized cyclohexylamines, including those with spiro-skeletons. The reaction is promoted by an organic photocatalyst, and the addition of a base like K₃PO₄ has been found to significantly enhance the cycloaddition process. This transformation is applicable to a range of olefins, including electron-deficient, aryl, and exocyclic olefins.

An intermolecular [4+2] annulation of cyclobutylanilines can also be achieved using visible-light photoredox catalysis, highlighting a distinct mechanistic pathway from the EDA complex-mediated cycloadditions.

The formation of an electron donor-acceptor (EDA) complex is a key mechanistic feature in the photochemical transformations of N-aryl cyclobutylamines. An EDA complex is a ground-state aggregate formed through dipole-dipole interactions between an electron donor and an electron acceptor. Upon light irradiation, this complex transitions to an excited state, initiating an electron transfer to generate radical species that drive subsequent reactions.

In the context of N-aryl cyclobutylamines, the amine itself can act as the electron donor, forming an EDA complex with an electron-poor olefin (the acceptor). Photoexcitation of this complex can lead to a single electron transfer (SET), initiating the cycloaddition cascade. This mechanism is a cornerstone of certain photoactivated formal [3+2] cycloadditions.

Mechanisms of N-Alkylation and Arylation Reactions

The nitrogen atom of this compound is a nucleophilic center that can participate in N-alkylation and N-arylation reactions to form new carbon-nitrogen bonds. These transformations are typically achieved through various catalytic and non-catalytic methods.

N-Alkylation Mechanisms:

One of the prominent methods for the N-alkylation of anilines is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. This atom-economical process involves the use of an alcohol as the alkylating agent in the presence of a transition metal catalyst, often based on ruthenium or iridium. The mechanism proceeds through the following key steps:

Dehydrogenation: The metal catalyst temporarily dehydrogenates the alcohol to form an in-situ aldehyde or ketone.

Condensation: The aniline (B41778) derivative reacts with the carbonyl compound to form an imine or enamine intermediate.

Hydrogenation: The metal hydride, formed during the initial dehydrogenation step, then reduces the imine or enamine to yield the N-alkylated aniline and regenerates the active catalyst. Water is the only byproduct of this reaction.

Another common method for N-alkylation is through nucleophilic substitution (SN2) reaction with alkyl halides. In this case, the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. The presence of a base is often required to neutralize the hydrogen halide formed during the reaction.

Reductive amination is also a viable route for N-alkylation. This process involves the reaction of the parent 2-propylaniline (B158001) with cyclobutanone (B123998) in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the this compound product.

N-Arylation Mechanisms:

The formation of a new aryl-nitrogen bond at the secondary amine of this compound can be achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. The catalytic cycle generally involves:

Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition to an aryl halide (or triflate), forming a palladium(II) intermediate.

Amine Coordination and Deprotonation: The this compound coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired N-arylated product and regenerating the palladium(0) catalyst.

Ullmann Condensation: This copper-catalyzed reaction is a classical method for N-arylation. The mechanism is thought to involve the formation of a copper(I) amide species, which then reacts with an aryl halide. The reaction often requires higher temperatures compared to the Buchwald-Hartwig amination. The proposed mechanism involves the oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination.

Catalytic Reaction Cycles and Intermediates

The catalytic cycles for the transformations of this compound and its derivatives are intricate, involving various intermediates and elementary steps. Understanding these cycles is crucial for optimizing reaction conditions and expanding the scope of these synthetic methods.

For the visible-light photoredox-catalyzed formal [4+2] cycloaddition of N-aryl cyclobutylamines, a plausible catalytic cycle can be proposed. The cycle is initiated by the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). This excited photocatalyst then engages in a single electron transfer (SET) with the N-aryl cyclobutylamine (B51885), which acts as an electron donor.

The proposed catalytic cycle involves the following key steps:

Excitation: The photocatalyst absorbs a photon of visible light, promoting it to an excited state.

Single Electron Transfer (SET): The excited photocatalyst oxidizes the N-aryl cyclobutylamine to a radical cation.

Ring Opening: The resulting radical cation undergoes a facile ring-opening of the strained cyclobutyl ring to generate a distonic radical cation intermediate.

Radical Addition: This intermediate then adds to an olefin, forming a new carbon-carbon bond and generating a new radical intermediate.

Cyclization and Reduction: The radical intermediate undergoes a 6-endo-trig cyclization to form a six-membered ring. The resulting radical cation is then reduced by the reduced form of the photocatalyst (PC⁻) to afford the final cyclohexylamine (B46788) product and regenerate the ground-state photocatalyst, thus closing the catalytic cycle.

Role of Catalyst Loading and Reaction Parameters

In typical chemical syntheses involving N-alkylation of anilines or related transformations, catalyst loading and reaction parameters are critical variables that significantly influence reaction efficiency, yield, and selectivity. For a hypothetical reaction involving this compound, optimizing catalyst loading would be essential. Generally, increasing the catalyst concentration enhances the reaction rate up to a certain point, after which it may plateau or even lead to undesirable side reactions.

Reaction parameters such as temperature, pressure, and stirring rate also play a crucial role. Temperature affects the reaction rate according to the Arrhenius equation, with higher temperatures generally leading to faster reactions. However, excessive temperatures can promote byproduct formation or catalyst degradation. Pressure is a key parameter in reactions involving gaseous reactants, influencing their concentration in the reaction mixture.

Table 1: Hypothetical Influence of Reaction Parameters on a Generic Transformation of this compound

| Parameter | General Effect on Reaction Rate | General Effect on Selectivity |

| Catalyst Loading | Increases to a saturation point | Can decrease at very high loadings |

| Temperature | Increases | May decrease at higher temperatures |

| Pressure | Increases (for gaseous reactants) | Can influence chemoselectivity |

Solvent Effects on Reaction Selectivity and Rate

The choice of solvent can profoundly impact the selectivity and rate of a reaction involving this compound. Solvents can influence the solubility of reactants, stabilize transition states, and participate in the reaction mechanism. The polarity of the solvent is a key factor. Polar aprotic solvents, for instance, are often used in nucleophilic substitution reactions as they can solvate cations while leaving anions relatively free to act as nucleophiles.

For a given reaction, screening a range of solvents with varying polarities and coordinating abilities would be necessary to identify the optimal medium. The dielectric constant and dipole moment of the solvent are important physical properties that correlate with its ability to stabilize charged intermediates and transition states.

Table 2: Expected Solvent Effects in a Hypothetical Reaction of this compound

| Solvent Property | Effect on Reaction Rate | Effect on Selectivity |

| High Polarity | Generally increases rate for polar mechanisms | Can favor the formation of more polar products |

| Protic vs. Aprotic | Depends on the specific mechanism (e.g., H-bonding) | Can influence the reactivity of nucleophiles/electrophiles |

| Coordinating Ability | Can activate or deactivate catalysts/reactants | Can direct the reaction towards a specific pathway |

Investigations of Reaction Kinetics and Thermodynamics

A thorough investigation of the reaction kinetics and thermodynamics would provide fundamental insights into the mechanism of transformations involving this compound.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming steps involving an isotopically substituted atom. libretexts.orgprinceton.edu A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For example, replacing a hydrogen atom with deuterium (B1214612) at a position involved in bond cleavage in the RDS would result in a significantly slower reaction rate (a "normal" KIE). The magnitude of the KIE can provide insights into the geometry of the transition state. nih.gov Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage and can provide information about changes in hybridization or steric environment at the transition state. libretexts.org

Side Reactions and Byproduct Formation Mechanisms

In any chemical synthesis, the formation of side products is a possibility that can affect the yield and purity of the desired product. For reactions involving this compound, potential side reactions could include over-alkylation, elimination, or rearrangement, depending on the specific reactants and conditions employed. For instance, in an N-alkylation reaction, the secondary amine product could potentially react further to form a tertiary amine. Understanding the mechanisms of these side reactions is crucial for developing strategies to minimize their occurrence, such as by controlling stoichiometry, temperature, or the choice of catalyst and solvent.

Advanced Spectroscopic Characterization of N Cyclobutyl 2 Propylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

To accurately elucidate the structure of N-cyclobutyl-2-propylaniline, detailed analysis of its NMR spectra would be required. This would involve ¹H NMR to determine the proton environment and diastereomeric ratio if applicable, ¹³C NMR for mapping the carbon skeleton, and advanced 2D NMR techniques like HSQC and HMBC for unambiguous assignment of proton and carbon signals. However, no such spectra are currently available in scientific literature or chemical databases.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structure Elucidation and Diastereomeric Ratio Determination

No specific data available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

No specific data available.

Advanced 2D NMR Techniques (e.g., HSQC, HMBC for complex structures)

No specific data available.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

No specific data available.

Raman Spectroscopy

No specific data available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of a compound's elemental composition, distinguishing it from other molecules with the same nominal mass. For this compound (molecular formula C₁₃H₁₉N), HRMS would be utilized to confirm its elemental composition by comparing the experimentally measured accurate mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ with the theoretically calculated exact mass.

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N |

| Calculated Exact Mass of [M]⁺• | 189.15175 u |

| Calculated Exact Mass of [M+H]⁺ | 190.15903 u |

| Typical Mass Accuracy | < 5 ppm |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. epa.govnih.gov It is exceptionally useful for analyzing complex mixtures, such as the crude product from a chemical synthesis. In the context of synthesizing this compound, GC-MS would separate the target compound from unreacted starting materials (e.g., 2-propylaniline (B158001), cyclobutyl bromide) and any side products.

Following ionization in the mass spectrometer (typically by electron ionization), the molecular ion of this compound would undergo fragmentation. chemguide.co.uklibretexts.org The resulting fragmentation pattern is a unique fingerprint that aids in structural confirmation. Key expected fragmentation pathways would involve the cleavage of bonds alpha to the nitrogen atom, leading to the loss of the propyl or cyclobutyl groups.

| Proposed Fragment Ion | Description of Loss | Expected m/z |

|---|---|---|

| [C₁₃H₁₉N]⁺• | Molecular Ion (M⁺•) | 189 |

| [M - C₃H₇]⁺ | Loss of propyl radical | 146 |

| [M - C₄H₇]⁺ | Loss of cyclobutyl radical | 134 |

| [C₉H₁₀N]⁺ | Loss of C₄H₉ radical (rearranged) | 132 |

| [C₇H₈]⁺• | Tropylium ion (rearrangement) | 92 |

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is another powerful hyphenated technique, particularly suited for compounds that are not sufficiently volatile or stable for GC-MS analysis. d-nb.infonih.govresearchgate.net Electrospray ionization is a soft ionization technique that typically results in minimal fragmentation, yielding a strong signal for the protonated molecule, [M+H]⁺. Given the basic nature of the aniline (B41778) nitrogen, this compound would be readily analyzed in positive ion mode. LC-ESI-MS is highly sensitive and would be the method of choice for quantifying trace amounts of the compound in various matrices.

| Ionization Mode | Observed Ion | Expected m/z |

|---|---|---|

| Positive ESI | [M+H]⁺ | 190.16 |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a high-quality single crystal of this compound must first be grown. mdpi.com Once obtained, the crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional model of the electron density, from which the atomic positions can be determined. aps.orgresearchgate.net This analysis would provide an unambiguous confirmation of the compound's connectivity and conformation in the solid state. Furthermore, it would reveal how individual molecules pack together in the crystal lattice, highlighting any significant intermolecular forces such as van der Waals interactions or potential weak hydrogen bonds.

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The full symmetry of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal lattice. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, C-C). |

| Bond Angles | Angles between adjacent bonds (e.g., C-N-C, C-C-C). |

| Torsion Angles | The dihedral angles defining the molecule's conformation. |

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. khanacademy.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org This technique is particularly informative for compounds containing chromophores, such as the conjugated π-system of an aromatic ring.

The UV-Vis spectrum of this compound is expected to be dominated by the π → π* transitions of the aniline chromophore. libretexts.org Compared to unsubstituted aniline, the presence of the N-cyclobutyl and 2-propyl alkyl groups is expected to cause a slight bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorbance). This is due to the electron-donating nature of alkyl groups, which slightly raises the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap. masterorganicchemistry.com

| Compound | Solvent | Known/Expected λmax (nm) | Transition |

|---|---|---|---|

| Aniline | Ethanol | ~230 nm, ~280 nm | π → π |

| This compound | Ethanol | Expected at slightly >230 nm and >280 nm | π → π |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-electron system of the aniline ring, modulated by the electronic effects of the N-cyclobutyl and 2-propyl substituents.

Expected Spectral Features:

The spectrum of an aniline derivative typically displays two main absorption bands:

π → π* Transitions: These are high-energy transitions occurring within the benzene (B151609) ring. For aniline itself, a strong absorption band (the E2 band) appears around 230-240 nm, and a weaker, structured band (the B band) is observed around 280-290 nm.

n → π* Transitions: These transitions involve the non-bonding electrons of the nitrogen atom. They are typically of lower intensity and may be obscured by the stronger π → π* transitions.

The presence of the N-cyclobutyl and 2-propyl groups is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted aniline. This is due to the electron-donating nature of the alkyl groups, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

Hypothetical UV-Vis Absorption Data for this compound:

| Solvent | λmax (nm) - Band 1 | Molar Absorptivity (ε) (M⁻¹cm⁻¹) - Band 1 | λmax (nm) - Band 2 | Molar Absorptivity (ε) (M⁻¹cm⁻¹) - Band 2 |

| Hexane | ~245 | ~12,000 | ~295 | ~2,000 |

| Ethanol | ~250 | ~12,500 | ~300 | ~2,200 |

Note: This data is hypothetical and based on trends observed for similar substituted anilines.

Time-Resolved Emission Studies

Time-resolved emission studies, such as time-resolved fluorescence spectroscopy, provide insights into the excited-state dynamics of a molecule, including its fluorescence lifetime and the processes that lead to the decay of its excited state.

Expected Emission Properties:

N-substituted anilines are known to exhibit fluorescence. Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to emit light at a longer wavelength (a Stokes shift). The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

The fluorescence of aniline derivatives can be influenced by several factors:

Solvent Polarity: In polar solvents, an intramolecular charge transfer (ICT) state can be formed in the excited state, leading to a large Stokes shift and a longer fluorescence lifetime.

Molecular Conformation: The geometry of the molecule in the excited state can differ from that in the ground state, affecting the emission properties.

Hypothetical Time-Resolved Fluorescence Data for this compound:

| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Lifetime (τ) (ns) |

| Cyclohexane | ~295 | ~340 | ~2-4 |

| Acetonitrile | ~300 | ~380 | ~5-8 |

Note: This data is hypothetical and based on trends observed for similar N-alkylanilines.

Other Advanced Analytical Techniques for Characterization

A comprehensive characterization of this compound would involve a suite of advanced analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule. The spectrum would show characteristic signals for the aromatic protons, the cyclobutyl protons, and the propyl protons, with specific chemical shifts and coupling patterns.

¹³C NMR: This provides information about the carbon skeleton of the molecule. Each unique carbon atom would give a distinct signal.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, confirming the molecular formula of this compound (C₁₃H₁₉N). Fragmentation patterns observed in the mass spectrum can also provide structural information.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for:

N-H stretching: A band around 3300-3500 cm⁻¹ for the secondary amine.

C-H stretching: Bands for the aromatic, cyclobutyl, and propyl C-H bonds.

C=C stretching: Bands in the 1450-1600 cm⁻¹ region for the aromatic ring.

C-N stretching: A band in the 1250-1350 cm⁻¹ region.

Hypothetical Advanced Analytical Data Summary:

| Technique | Expected Key Observations |

| ¹H NMR | Signals for aromatic, cyclobutyl, and propyl protons with appropriate chemical shifts and multiplicities. |

| ¹³C NMR | Distinct signals for all 13 carbon atoms in their expected chemical shift regions. |

| HRMS | Molecular ion peak corresponding to the exact mass of C₁₃H₁₉N. |

| IR (cm⁻¹) | ~3400 (N-H stretch), ~3050 (aromatic C-H stretch), ~2960-2850 (aliphatic C-H stretch), ~1600, 1500 (C=C stretch), ~1300 (C-N stretch). |

Note: This data is hypothetical and serves as an illustrative example of expected results.

Computational Chemistry and Theoretical Investigations of N Cyclobutyl 2 Propylaniline

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the molecular structure and properties of a compound at the atomic level.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For N-cyclobutyl-2-propylaniline, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule, providing crucial information about bond lengths, bond angles, and dihedral angles.

Basis Set Selection and Computational Methodologies (e.g., B3LYP/6-311G(d,p))

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. A common and effective combination for organic molecules is the B3LYP hybrid functional with a 6-311G(d,p) basis set. The B3LYP functional incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. The 6-311G(d,p) basis set is a triple-zeta basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate description of the electron distribution in the molecule.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Theoretical Chemical Shift Calculation (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predicted values are invaluable for assigning the signals in an experimental NMR spectrum to specific atoms within the molecule.

A hypothetical data table for predicted NMR chemical shifts is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | ||

| C2 | ||

| ... | ||

| H1 | ||

| H2 | ||

| ... |

Vibrational Frequency Analysis (IR/Raman)

A hypothetical data table for calculated vibrational frequencies is shown below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

| N-H Stretch | |||

| C-H Stretch (Aromatic) | |||

| C-H Stretch (Aliphatic) | |||

| C=C Stretch (Aromatic) | |||

| ... |

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity and properties. Computational analysis can provide insights into the distribution of electrons within this compound, including the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity.

Computational Studies of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By modeling the transition states and intermediates, it is possible to elucidate the mechanisms and predict the feasibility and outcomes of reactions involving this compound.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The characterization of transition states is fundamental to understanding reaction mechanisms and calculating reaction rates.

Computational methods, such as density functional theory (DFT), are used to locate and characterize the geometry and energy of transition states. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. By analyzing the structure of the transition state, chemists can gain insights into the bond-breaking and bond-forming processes that occur during the reaction.

For reactions involving this compound, such as N-alkylation or electrophilic aromatic substitution, computational characterization of the transition states would reveal the precise atomic arrangements and energetic barriers associated with these transformations.

The energetic profile of a reaction pathway provides a detailed map of the energy changes that occur as reactants are converted to products. This profile includes the energies of the reactants, products, intermediates, and transition states.

Computational studies of the energetic profiles for reactions of this compound would allow for the comparison of different potential reaction pathways, helping to identify the most favorable mechanism under specific conditions.

Interactive Data Table: Energetic Profile of a Hypothetical Reaction of this compound (Illustrative Data)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State | +25.0 | Energy barrier for the reaction |

| Intermediate | +5.0 | A stable species formed during the reaction |

| Products | -15.0 | Final products of the reaction |

Integration of Experimental and Theoretical Data

The synergy between experimental and theoretical data is crucial for a comprehensive understanding of chemical systems. Computational studies can provide detailed insights that are often difficult or impossible to obtain through experimental methods alone. Conversely, experimental results are essential for validating and refining computational models.

For this compound, theoretical calculations of properties such as spectroscopic data (e.g., NMR and IR spectra) can be compared with experimental measurements to confirm the molecular structure and validate the computational methods used. Furthermore, computationally predicted reaction outcomes and mechanisms can guide the design of new experiments and the synthesis of novel compounds. The integration of these two approaches leads to a more robust and complete understanding of the chemical behavior of this compound.

Structure Reactivity Relationship Srr Studies of N Cyclobutyl 2 Propylaniline Analogues in Non Biological Contexts

Influence of Substituent Variation on Chemical Reactivity

The chemical reactivity of N-cyclobutyl-2-propylaniline analogues is significantly modulated by the nature and position of substituents on the aromatic ring. The amino group, being a strong activating group, directs electrophilic aromatic substitution to the ortho and para positions. However, in this compound, the presence of the 2-propyl group already occupies one of the ortho positions, sterically hindering further substitution at that site and favoring the para position.

The electronic properties of substituents on the aniline (B41778) ring play a crucial role in modulating the reactivity of the aromatic system. Electron-donating groups (EDGs) at the para position, such as methoxy (B1213986) (-OCH3) or methyl (-CH3), would be expected to increase the electron density of the aromatic ring, thereby enhancing its nucleophilicity and reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) would decrease the ring's electron density, making it less reactive in electrophilic substitution reactions.

The following table illustrates the predicted qualitative effects of para-substituents on the electrophilic aromatic substitution reactivity of this compound analogues.

| Substituent (at para-position) | Electronic Effect | Predicted Reactivity toward Electrophiles |

| -OCH3 | Electron-Donating | Increased |

| -CH3 | Electron-Donating | Increased |

| -H | Neutral | Baseline |

| -Cl | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Decreased |

| -NO2 | Electron-Withdrawing | Significantly Decreased |

Stereochemical Considerations in Chemical Transformations

The stereochemistry of this compound analogues can influence the outcomes of their chemical transformations. The presence of a chiral center, which could arise from substitution on the cyclobutyl ring or the propyl group, would result in enantiomeric or diastereomeric forms of the molecule. In reactions with other chiral reagents or catalysts, these stereoisomers can exhibit different reaction rates and lead to the formation of stereoisomeric products.

For instance, in a hypothetical asymmetric synthesis involving the modification of the 2-propyl group, the stereochemical configuration of a substituent on the cyclobutyl ring could direct the approach of a reagent, leading to a diastereoselective outcome. The spatial arrangement of the bulky cyclobutyl and propyl groups around the nitrogen atom can also create a specific chiral environment that influences the stereochemistry of reactions at the amine itself.

Cyclobutyl Ring Strain and its Impact on Reactivity

The cyclobutyl group in this compound possesses significant ring strain, estimated to be around 26 kcal/mol. This inherent strain can influence the reactivity of the molecule in several ways. Reactions that lead to a change in the hybridization of the carbon atoms in the cyclobutyl ring from sp3 to sp2 can be favored as this can alleviate some of the ring strain.

Furthermore, the cyclobutyl ring can participate in reactions that involve its opening. Under certain conditions, such as in the presence of specific catalysts or upon thermolysis, the cyclobutyl ring can undergo cleavage to form linear alkyl chains. The propensity for such ring-opening reactions is a direct consequence of the strain energy within the four-membered ring. While specific studies on this compound are not available, the synthesis of various cyclobutane (B1203170) derivatives often involves managing this inherent reactivity.

Aromatic Amine Nucleophilicity and Basicity in Reaction Outcomes

The nitrogen atom of the secondary amine in this compound is both nucleophilic and basic, properties that are central to its chemical reactivity. The lone pair of electrons on the nitrogen atom can attack electrophilic centers, initiating a wide range of chemical reactions. The nucleophilicity of the amine is influenced by both electronic and steric factors.

The presence of two alkyl groups on the nitrogen (cyclobutyl and the aniline ring) makes it a secondary amine. The 2-propyl group on the aniline ring provides significant steric hindrance around the nitrogen atom. This steric bulk can impede the approach of electrophiles to the nitrogen, thereby reducing its nucleophilicity compared to less hindered anilines.

The basicity of the amine, its ability to accept a proton, is also affected by these factors. The alkyl groups are electron-donating, which should increase the electron density on the nitrogen and enhance its basicity. However, the steric hindrance can make protonation more difficult, potentially lowering the observed basicity in solution. Arylamines are generally less basic than alkylamines because the nitrogen's lone pair is delocalized into the aromatic ring. libretexts.org

In reactions such as acylation or alkylation at the nitrogen, the interplay between the electronic effects that enhance basicity and the steric effects that hinder nucleophilicity will determine the reaction's feasibility and rate. For example, acetylation of anilines is a common method to reduce the activating effect of the amino group during electrophilic aromatic substitution. libretexts.org

The following table provides a qualitative comparison of the expected basicity and nucleophilicity of this compound relative to aniline and N,N-dimethylaniline.

| Compound | Expected Basicity (Relative) | Expected Nucleophilicity (Relative) | Key Influencing Factors |

| Aniline | Low | Moderate | Lone pair delocalization into the ring. |

| N,N-Dimethylaniline | Higher | High | Electron-donating methyl groups; less steric hindrance than the target molecule. |

| This compound | Moderate | Low to Moderate | Electron-donating alkyl groups vs. significant steric hindrance from both the cyclobutyl and 2-propyl groups. |

This table presents a qualitative prediction based on general chemical principles, as direct comparative experimental data was not found in the surveyed literature.

Potential Applications and Advanced Material Science Perspectives for N Cyclobutyl 2 Propylaniline and Its Derivatives

Role in Polymer Chemistry and Polymerizable Monomers

N-cyclobutyl-2-propylaniline can be envisioned as a functional monomer for the synthesis of novel polyanilines (PANIs) and other polymers. The electrochemical and chemical polymerization of aniline (B41778) and its derivatives is a well-established field, leading to the production of conductive polymers with a wide range of applications. The introduction of both N-cyclobutyl and 2-propyl substituents onto the aniline monomer unit is expected to significantly influence the polymerization process and the properties of the resulting polymer.

The presence of the ortho-propyl group can enhance the solubility of the resulting polymer in common organic solvents, a significant advantage over the often intractable parent polyaniline. rsc.org This improved processability would facilitate the formation of uniform thin films, crucial for applications in electronics and sensor technology. rsc.org The steric hindrance provided by the ortho-propyl and N-cyclobutyl groups is likely to influence the regiochemistry of the polymerization, potentially leading to more regular head-to-tail linkages. acs.org This structural regularity can, in turn, affect the polymer's electronic properties.

Furthermore, the N-cyclobutyl group can impact the polymer's morphology and chain packing. The strained four-membered ring introduces a degree of conformational rigidity that can affect the planarity of the polymer backbone, which is a key factor in determining its conductivity and optical properties. The polymerization of N-alkylanilines has been shown to be feasible, suggesting that this compound could serve as a viable monomer. acs.org

Table 1: Potential Effects of Substituents on the Polymerization of this compound

| Substituent | Potential Effect on Polymerization and Polymer Properties |

| 2-Propyl Group | - Enhances solubility of the resulting polymer. rsc.org- Influences the regiochemistry of polymerization. acs.org- May alter the electronic properties of the polymer. |

| N-Cyclobutyl Group | - Introduces steric hindrance, affecting reaction kinetics.- Influences polymer morphology and chain packing.- May impact the conformational flexibility of the polymer backbone. |

The resulting polymers from this compound could find use in various applications, including as materials for chemical sensors, due to the sensitivity of polyaniline derivatives to various analytes. rsc.org The specific response of such a polymer would be tuned by the unique combination of its substituents.

Integration into Functional Materials Development

The distinct structural features of this compound make it a promising candidate for integration into a variety of functional materials. Aniline derivatives are widely used as building blocks in materials science due to their electronic properties and chemical versatility.

In the realm of organic electronics, this compound derivatives could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices. The electronic properties of the aniline core, modulated by the electron-donating alkyl and cyclobutyl groups, can be tailored to achieve desired energy levels (HOMO/LUMO) for efficient charge transport and light emission. The structure-property relationships in polyanilines and related materials are a subject of ongoing research, with the goal of designing materials with optimized performance. nih.govresearchgate.net

Moreover, the incorporation of the cyclobutyl moiety could lead to materials with interesting photophysical properties. The strained ring system can influence the excited-state dynamics of the molecule, potentially leading to novel fluorescent or phosphorescent materials.

Contribution to Advanced Chemical Reagent Design

N-substituted anilines are valuable intermediates and reagents in organic synthesis. wisdomlib.org this compound can serve as a precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

The amino group of this compound can be further functionalized, and the aromatic ring can undergo various substitution reactions, allowing for the construction of a diverse library of compounds. For instance, N-alkylanilines can be used in the synthesis of quinolines and other heterocyclic systems. researchgate.net The specific steric and electronic environment provided by the cyclobutyl and propyl groups could lead to unique reactivity and selectivity in these transformations.

The compound could also be employed as a ligand in coordination chemistry. The nitrogen atom can coordinate to metal centers, and the bulky substituents would create a specific steric pocket around the metal, potentially leading to catalysts with novel reactivity and selectivity.

Principles for Novel Material Architecture based on Analogous Structures

The design of novel materials based on structures analogous to this compound can be guided by several key principles. By systematically varying the substituents on the aniline core, it is possible to fine-tune the material's properties for specific applications.

Steric Engineering: The size and shape of the N-alkyl and ortho-alkyl groups can be modified to control the solubility, morphology, and charge transport properties of polymers and molecular materials. Replacing the cyclobutyl group with other cyclic or branched alkyl groups can systematically alter the steric environment.

Electronic Tuning: The introduction of electron-donating or electron-withdrawing groups on the aromatic ring can be used to modulate the electronic properties of the molecule. This is a common strategy in the design of organic semiconductors to control their energy levels and charge carrier mobility.

Intermolecular Interactions: The nature of the substituents will influence the intermolecular forces, such as van der Waals interactions and π-π stacking, which play a crucial role in determining the solid-state packing and, consequently, the material's bulk properties. The non-planar nature of the cyclobutyl group can disrupt close packing, which could be advantageous in certain applications where amorphous materials are desired.

By applying these principles, a wide range of new materials with tailored optical, electronic, and chemical properties can be developed, starting from the basic structural motif of a substituted aniline.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.